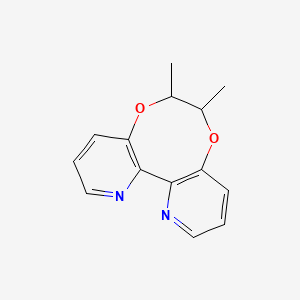
(Rax,S,S)-C2-ACBP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rax,S,S)-C2-ACBP is a chiral compound known for its unique structural properties and significant applications in various fields of science and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rax,S,S)-C2-ACBP typically involves the use of chiral ligands and catalysts to ensure the desired stereochemistry. One common method involves the use of rhodium-catalyzed reactions, where the chiral ligand this compound is formed through a series of steps including hydrogenation and sulfonylation reactions . The reaction conditions often include mild temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(Rax,S,S)-C2-ACBP undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions to preserve its chiral integrity. For example, oxidation reactions may be performed at low temperatures to prevent racemization, while reduction reactions might require inert atmospheres to avoid unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield various alcohols or amines .
Aplicaciones Científicas De Investigación
(Rax,S,S)-C2-ACBP has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (Rax,S,S)-C2-ACBP exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, modulating their activity. This selective binding is crucial for its role in asymmetric synthesis and its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
(Rax,S,S)-C3-ACBP: Another chiral compound with similar structural properties but different applications and reactivity.
(Rax,S,S)-F12-C3-TunePhos: Known for its use in asymmetric 1,4-addition reactions, this compound shares some similarities with (Rax,S,S)-C2-ACBP but has distinct electronic properties.
Uniqueness
This compound stands out due to its specific stereochemistry and the resulting reactivity. Its ability to act as a chiral ligand in various catalytic processes makes it a valuable tool in both academic research and industrial applications .
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene |
InChI |
InChI=1S/C14H14N2O2/c1-9-10(2)18-12-6-4-8-16-14(12)13-11(17-9)5-3-7-15-13/h3-10H,1-2H3 |
Clave InChI |
AYOIRZGVWHHWMP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















